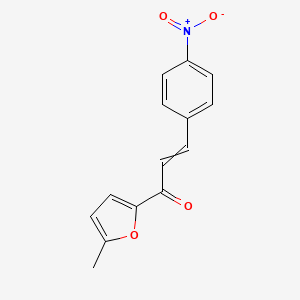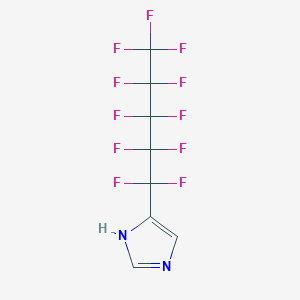
5-(Undecafluoropentyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Undecafluoropentyl)-1H-imidazole is a fluorinated organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the undecafluoropentyl group in this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Undecafluoropentyl)-1H-imidazole typically involves the reaction of imidazole with a fluorinated alkyl halide. One common method is the nucleophilic substitution reaction where imidazole reacts with 1-bromo-1H,1H,2H,2H-perfluoropentane under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Undecafluoropentyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new fluorinated derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Undecafluoropentyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique surface properties.
Wirkmechanismus
The mechanism of action of 5-(Undecafluoropentyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorinated alkyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Perfluorobutyl)-1H-imidazole
- 5-(Perfluorohexyl)-1H-imidazole
- 5-(Perfluorooctyl)-1H-imidazole
Uniqueness
5-(Undecafluoropentyl)-1H-imidazole is unique due to its specific chain length and degree of fluorination. The undecafluoropentyl group provides a balance between hydrophobicity and reactivity, making it suitable for applications where other fluorinated imidazoles may not perform as well. Its distinct properties can lead to enhanced performance in specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
113934-18-2 |
|---|---|
Molekularformel |
C8H3F11N2 |
Molekulargewicht |
336.10 g/mol |
IUPAC-Name |
5-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-imidazole |
InChI |
InChI=1S/C8H3F11N2/c9-4(10,3-1-20-2-21-3)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H,(H,20,21) |
InChI-Schlüssel |
WMIGMTHEMXUBFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


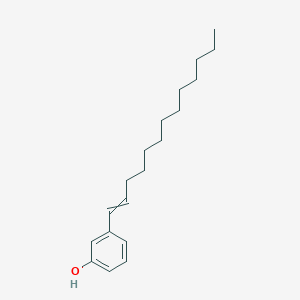
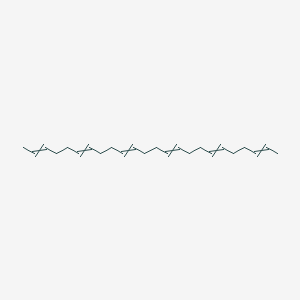
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
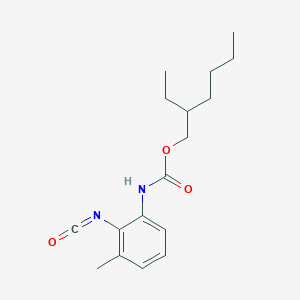
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)


